4-Butoxy-3-ethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

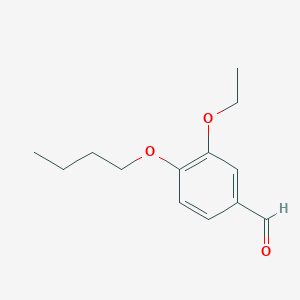

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCSYUPPGUVAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364490 | |

| Record name | 4-butoxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93567-90-9 | |

| Record name | 4-butoxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butoxy-3-ethoxybenzaldehyde chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 4-Butoxy-3-ethoxybenzaldehyde for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data and methodologies based on analogous compounds and established organic chemistry principles.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group, a butoxy group at the C4 position, and an ethoxy group at the C3 position.

Chemical Structure:

Molecular Formula: C13H18O3[1]

Molecular Weight: 222.29 g/mol [1]

CAS Number: 93567-90-9[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 222.29 g/mol | [1] |

| Molecular Formula | C13H18O3 | [1] |

| CAS Number | 93567-90-9 | [1] |

| Predicted XlogP | 3.2 | [2] |

| Predicted Boiling Point | ~300-320 °C | Inferred from analogs |

| Predicted Melting Point | Not available | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and acetone; poorly soluble in water | Inferred from analogs |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not currently published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds like 4-ethoxy-3-methoxybenzaldehyde and 4-butoxybenzaldehyde.[3][4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde proton (-CHO): A singlet peak around δ 9.8-10.0 ppm.

-

Aromatic protons: Three peaks in the aromatic region (δ 6.8-7.8 ppm), likely exhibiting a complex splitting pattern due to the substitution.

-

Butoxy group (-OCH2CH2CH2CH3): A triplet for the -OCH2- protons around δ 4.0-4.2 ppm, a multiplet for the next -CH2- protons, another multiplet for the subsequent -CH2-, and a triplet for the terminal -CH3 protons.

-

Ethoxy group (-OCH2CH3): A quartet for the -OCH2- protons around δ 4.1-4.3 ppm and a triplet for the -CH3 protons around δ 1.4-1.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl carbon (-CHO): A peak around δ 190-192 ppm.

-

Aromatic carbons: Six distinct peaks in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen appearing at lower field.

-

Butoxy and Ethoxy carbons: Peaks corresponding to the aliphatic carbons of the ether groups in the δ 15-70 ppm range.

IR (Infrared) Spectroscopy:

-

C=O stretch (aldehyde): A strong, characteristic absorption band around 1680-1700 cm⁻¹.[7]

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[7]

-

C-O stretch (ethers): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M+): A peak at m/z = 222.

-

Fragmentation Pattern: Expect fragmentation corresponding to the loss of the aldehyde group, butoxy group, and ethoxy group, leading to characteristic fragment ions. Predicted collision cross-section data for various adducts is available.[2]

Experimental Protocols

As specific synthesis protocols for this compound are not detailed in the literature, a plausible synthetic route based on the well-established Williamson ether synthesis is proposed below.[8][9][10] This method is widely used for preparing ethers from an organohalide and an alkoxide.[10]

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 3,4-dihydroxybenzaldehyde.

Step 1: Mono-ethoxylation of 3,4-dihydroxybenzaldehyde to form 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

This step involves the selective ethylation of one of the hydroxyl groups.

Step 2: Butylation of 3-ethoxy-4-hydroxybenzaldehyde to yield this compound.

This is a standard Williamson ether synthesis.

Experimental Workflow Diagram:

Caption: A proposed workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical):

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

Characterization Protocol

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Characterization Workflow Diagram:

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. PubChemLite - this compound (C13H18O3) [pubchemlite.lcsb.uni.lu]

- 3. 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 4-butoxy- [webbook.nist.gov]

- 5. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR [m.chemicalbook.com]

- 7. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic Profiling of 4-Butoxy-3-ethoxybenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Butoxy-3-ethoxybenzaldehyde (C₁₃H₁₈O₃). Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on predicted data and established knowledge of spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from analysis of structurally similar compounds and computational models.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | Ar-CH O |

| ~7.42 | dd | 1H | Ar-H (ortho to CHO) |

| ~7.39 | d | 1H | Ar-H (ortho to O-Bu) |

| ~6.95 | d | 1H | Ar-H (ortho to O-Et) |

| ~4.15 | q | 2H | O-CH ₂-CH₃ (ethoxy) |

| ~4.05 | t | 2H | O-CH ₂-(CH₂)₂-CH₃ (butoxy) |

| ~1.85 | m | 2H | O-CH₂-CH ₂-CH₂-CH₃ (butoxy) |

| ~1.50 | m | 2H | O-(CH₂)₂-CH ₂-CH₃ (butoxy) |

| ~1.48 | t | 3H | O-CH₂-CH ₃ (ethoxy) |

| ~0.98 | t | 3H | O-(CH₂)₃-CH ₃ (butoxy) |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | C HO |

| ~155.0 | Ar-C -O (ethoxy) |

| ~150.0 | Ar-C -O (butoxy) |

| ~130.0 | Ar-C -CHO |

| ~126.5 | Ar-C H (ortho to CHO) |

| ~112.0 | Ar-C H (ortho to O-Et) |

| ~111.5 | Ar-C H (ortho to O-Bu) |

| ~69.0 | C H₂-O (butoxy) |

| ~64.5 | C H₂-O (ethoxy) |

| ~31.0 | O-CH₂-C H₂-CH₂-CH₃ (butoxy) |

| ~19.2 | O-(CH₂)₂-C H₂-CH₃ (butoxy) |

| ~14.7 | O-CH₂-C H₃ (ethoxy) |

| ~13.8 | O-(CH₂)₃-C H₃ (butoxy) |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~2830, ~2730 | Medium | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (aromatic aldehyde) |

| ~1590, ~1510 | Medium | C=C stretch (aromatic) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1140 | Strong | C-O stretch (alkyl ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 222.13 | [M]⁺ | Molecular Ion |

| 193.10 | [M-C₂H₅]⁺ | Loss of ethyl group |

| 165.07 | [M-C₄H₉]⁺ | Loss of butyl group |

| 151.04 | [M-C₄H₉O]⁺ | Loss of butoxy group |

| 123.04 | [M-C₄H₉O-CO]⁺ | Subsequent loss of CO |

Note: Predicted data is for guidance and may vary from experimental results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the compound into a GC system coupled to a mass spectrometer.

-

Direct Infusion: Infuse a dilute solution of the compound directly into the ion source.

-

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Synthesis and Characterization of 4-Butoxy-3-ethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Butoxy-3-ethoxybenzaldehyde (CAS No. 93567-90-9). This document details a representative experimental protocol for its synthesis via Williamson ether synthesis, alongside predicted and known physical and spectroscopic properties of the target compound and its precursors. The information is structured to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Compound Overview

This compound is an aromatic aldehyde featuring both a butoxy and an ethoxy group on the benzene ring. Its structure lends itself to further functionalization, making it a potentially valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 93567-90-9 | [Cymit Quimica][1] |

| Molecular Formula | C₁₃H₁₈O₃ | [Matrix Scientific][2] |

| Molecular Weight | 222.28 g/mol | [Santa Cruz Biotechnology][3] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from analogous compounds |

| Boiling Point | Predicted: > 250 °C | Inferred from analogous compounds |

| Melting Point | Not available |

Synthesis Pathway

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following protocol is a detailed, representative method for the synthesis of this compound based on standard Williamson ether synthesis procedures for analogous compounds.

Materials and Reagents

Table 2: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| 3-Ethoxy-4-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 76-79 | 285 | Irritant |

| 1-Bromobutane | C₄H₉Br | 137.02 | -112 | 101-104 | Flammable, Irritant |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | N/A | Irritant |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Reproductive Toxicity, Irritant |

Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq, e.g., 10.0 g, 60.2 mmol).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq, e.g., 12.5 g, 90.3 mmol) to the flask. Add anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of the starting aldehyde, e.g., 100 mL).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide. Add 1-bromobutane (1.2 eq, e.g., 7.8 mL, 72.2 mmol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Caption: A typical workflow for the synthesis and purification of this compound.

Characterization

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.8 (s, 1H, -CHO), ~7.4 (d, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~4.0 (t, 2H, -OCH₂(CH₂)₂CH₃), ~1.8 (m, 2H, -OCH₂CH₂CH₂CH₃), ~1.5 (m, 2H, -OCH₂CH₂CH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~1.0 (t, 3H, -O(CH₂)₃CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191 (-CHO), ~155 (C-OR), ~150 (C-OR), ~130 (Ar-C), ~126 (Ar-CH), ~112 (Ar-CH), ~111 (Ar-CH), ~69 (-OCH₂-), ~64 (-OCH₂-), ~31 (-CH₂-), ~19 (-CH₂-), ~15 (-CH₃), ~14 (-CH₃) |

| IR (Infrared Spectroscopy) (cm⁻¹) | ~2960-2850 (C-H aliphatic stretch), ~1685 (C=O aldehyde stretch), ~1590, ~1510 (C=C aromatic stretch), ~1260, ~1140 (C-O ether stretch) |

| Mass Spectrometry (MS) | m/z (EI+): 222 (M⁺), fragments corresponding to loss of butyl, butoxy, ethyl, ethoxy, and CHO groups. |

Logical Relationship for Spectral Interpretation

Caption: Correlation between structural features and expected spectroscopic signals.

Safety and Handling

3-Ethoxy-4-hydroxybenzaldehyde: This compound is an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

1-Bromobutane: This substance is a flammable liquid and an irritant.[4] It should be handled in a well-ventilated fume hood, away from ignition sources.

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and an irritant. It should be handled with care in a fume hood, and appropriate gloves should be worn to prevent skin contact.

Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.

The final product, This compound , is expected to be an irritant. Standard laboratory safety procedures should be followed during its handling and purification. All waste materials should be disposed of in accordance with local regulations.

Conclusion

This technical guide outlines a robust and representative method for the synthesis of this compound using the Williamson ether synthesis. While experimental characterization data for the final product is not widely available, the provided predicted data, based on analogous compounds, offers a reliable starting point for its identification. The detailed protocol and safety information will be a valuable asset for researchers and professionals engaged in the synthesis of novel organic compounds for various applications, including drug discovery and development.

References

4-Butoxy-3-ethoxybenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butoxy-3-ethoxybenzaldehyde, including its chemical properties, potential applications, and a generalized synthesis protocol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 93567-90-9 |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.29 g/mol |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C=O)OCC |

| InChI Key | GVCSYUPPGUVAPK-UHFFFAOYSA-N |

Synthesis and Reactions

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be derived from general organic chemistry principles for the preparation of analogous alkoxy-substituted benzaldehydes. A common method involves the Williamson ether synthesis to introduce the alkoxy groups onto a dihydroxybenzaldehyde precursor.

A potential synthetic pathway is outlined below:

Generalized Experimental Protocol for Synthesis

The following is a generalized procedure for the synthesis of this compound based on the Williamson ether synthesis.

-

Ethoxylation of 3,4-Dihydroxybenzaldehyde:

-

Dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

Add a slight molar excess of a suitable base (e.g., potassium carbonate) to the solution.

-

Slowly add one molar equivalent of an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to the reaction mixture.

-

Heat the mixture and stir for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting 3-ethoxy-4-hydroxybenzaldehyde intermediate, typically by column chromatography or recrystallization.

-

-

Butoxylation of 3-Ethoxy-4-hydroxybenzaldehyde:

-

Dissolve the purified 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent.

-

Add a molar excess of a base (e.g., potassium carbonate).

-

Add one molar equivalent of a butylating agent (e.g., butyl bromide or butyl iodide).

-

Heat the mixture and stir until the reaction is complete, as monitored by TLC.

-

Work up the reaction mixture as described in the previous step to isolate the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to yield the final product.

-

Potential Applications

Based on available patent literature, this compound has been identified as a useful intermediate in the synthesis of more complex molecules with specific industrial applications.

Agrochemicals

A key application of this compound is in the preparation of Schiff base carbamates. These compounds have been investigated for their potential as parasiticides, with activity against insects, fungi, and nematodes. The synthesis involves the reaction of this compound with an appropriate aminophenol to form a Schiff base, which is subsequently reacted with an isocyanate.[1]

Polymer Chemistry

This compound has also been cited as a potential internal electron donor for catalysts used in the production of high-density polyethylene (HDPE). In this context, it would serve to control the stereochemistry and morphology of the resulting polymer.

Biological Signaling Pathways

There is currently no publicly available research detailing the specific biological signaling pathways in which this compound may be involved. Its primary documented utility is as a chemical intermediate rather than a biologically active agent itself. Further research would be required to elucidate any potential interactions with biological systems.

Safety and Handling

Information on the specific toxicity and hazards of this compound is limited. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Solubility of 4-Butoxy-3-ethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Butoxy-3-ethoxybenzaldehyde. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction to this compound

This compound is an aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring both butoxy and ethoxy groups on a benzaldehyde core, suggests a moderate to high solubility in a range of organic solvents. Understanding its solubility profile is essential for its effective use in various chemical processes.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |

| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Equilibrium Method | |

| e.g., Methanol | e.g., 25 | Data to be determined | e.g., Equilibrium Method | |

| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Equilibrium Method | |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Equilibrium Method | |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Equilibrium Method | |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | e.g., Equilibrium Method | |

| e.g., Hexane | e.g., 25 | Data to be determined | e.g., Equilibrium Method |

Experimental Protocol for Solubility Determination

The following protocols are based on established methods for determining the solubility of organic compounds.[1][2][3] The choice of method may depend on the available equipment and the desired accuracy.

Equilibrium Solubility Method (Shake-Flask)

This method is considered a reliable technique for determining thermodynamic equilibrium solubility.[4][5]

3.1.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

3.1.2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[5]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is no longer changing, which indicates that equilibrium has been achieved.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[1][5]

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC or GC method.

-

Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in units such as g/100 mL or mg/mL.

Gravimetric Method

The gravimetric method is a simpler, alternative technique for determining solubility.[2][7][8][9]

3.2.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents

-

Conical flask or beaker

-

Stirring rod

-

Filter paper and funnel

-

Evaporating dish

-

Analytical balance

-

Oven

3.2.2. Procedure:

-

Saturation: Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until no more solid dissolves.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Weighing: Accurately weigh a clean, dry evaporating dish (W1).

-

Sample Addition: Transfer a known volume (e.g., 10 mL) of the clear, saturated filtrate to the pre-weighed evaporating dish and weigh it again (W2).

-

Evaporation: Gently evaporate the solvent from the dish using a steam bath or a similar heating method in a well-ventilated fume hood.

-

Drying: Once the solvent has evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved (W3).

-

Calculation:

-

Weight of the dissolved solid = W3 - W1

-

Weight of the solvent = W2 - W3

-

Solubility can be expressed as grams of solute per 100 grams of solvent or converted to other units as needed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

A Guide to the Thermal Stability and Decomposition of 4-Butoxy-3-ethoxybenzaldehyde: Methodologies and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and safety data reveals a lack of specific experimental data on the thermal stability and decomposition of 4-Butoxy-3-ethoxybenzaldehyde. This technical guide, therefore, focuses on providing a robust framework of established analytical methodologies that researchers can employ to determine these crucial properties. The protocols and data presentation formats are based on standard practices for the analysis of related organic compounds.

Introduction

This compound, a substituted aromatic aldehyde, possesses a molecular structure that finds utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and handling. Understanding the temperature at which a molecule begins to degrade and the nature of its decomposition products is paramount for ensuring process safety, product purity, and stability in final formulations.

This guide outlines the principal analytical techniques for assessing the thermal properties of an organic compound like this compound. It provides detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and subsequent analysis of degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Thermal Behavior of Substituted Benzaldehydes

The thermal decomposition of this compound is anticipated to involve the cleavage of its ether linkages (butoxy and ethoxy groups) and the aldehyde functional group. In an inert atmosphere, pyrolysis would likely lead to the formation of smaller hydrocarbon fragments, phenols, and oxides of carbon. In an oxidative atmosphere (such as air), the degradation would be more complex and energetic, producing a range of oxygenated compounds, carbon dioxide, and water.

Methodologies for Thermal Analysis

A complete thermal analysis involves a multi-technique approach to characterize both mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

Purpose: TGA is used to determine the thermal stability and compositional properties of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. It precisely identifies the temperatures at which mass loss occurs, corresponding to events like evaporation or decomposition.

Experimental Protocol:

-

Instrument Preparation:

-

Calibrate the thermogravimetric analyzer's mass and temperature sensors according to the manufacturer's specifications.

-

Purge the furnace and balance with a high-purity inert gas (e.g., Nitrogen, 99.999%) at a consistent flow rate (typically 20-50 mL/min) to establish a stable, oxygen-free atmosphere.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a tared TGA crucible (alumina or platinum is recommended for high-temperature stability).

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

TGA Method:

-

Equilibrate the sample at a starting temperature of 30 °C and hold for 5 minutes to allow for stabilization.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.

-

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) against the temperature.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.

-

Quantify the percentage of mass lost at each distinct decomposition step.

-

Differential Scanning Calorimetry (DSC)

Purpose: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) associated with these events.

Experimental Protocol:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Establish a stable thermal environment by purging the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan to contain any volatiles released before decomposition.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

DSC Method:

-

Equilibrate the sample and reference pans at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (in mW or W/g) against the temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the melting point (Tm) from the peak maximum of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Characterize the decomposition by noting the onset temperature and peak maximum of any exothermic events following the melt.

-

Identification of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Purpose: To identify the chemical structure of the volatile and semi-volatile compounds produced during the thermal decomposition of the material.

Experimental Protocol:

-

System Setup:

-

Interface a pyrolysis unit with the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Alternatively, a TGA instrument can be directly coupled to a GC-MS system (TGA-GC-MS) to analyze the evolved gases in real-time.

-

-

Sample Preparation:

-

Place a small, accurately weighed amount of the sample (typically <1 mg) into a pyrolysis tube or TGA crucible.

-

-

Pyrolysis Method:

-

Rapidly heat the sample in the pyrolyzer to a temperature just above its main decomposition temperature, as determined by TGA (e.g., if decomposition starts at 250 °C, a pyrolysis temperature of 300 °C could be used).

-

Hold at the pyrolysis temperature for a short duration (e.g., 30-60 seconds) to allow for sufficient fragmentation.

-

The volatile decomposition products are swept by a carrier gas (e.g., Helium) directly onto the GC column.

-

-

GC-MS Analysis:

-

Separate the individual decomposition products using a suitable GC column (e.g., a non-polar or mid-polar capillary column).

-

Use a temperature program for the GC oven to elute the separated compounds based on their boiling points and chemical properties.

-

Identify the eluted compounds by their mass spectra, comparing them against a spectral library (e.g., NIST/Wiley).

-

Data Presentation

Quantitative data obtained from the analyses described above should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Units |

|---|---|---|

| Heating Rate | 10 | °C/min |

| Atmosphere | Nitrogen | - |

| Sample Mass | e.g., 5.12 | mg |

| Onset of Decomposition (Tonset) | °C | |

| Temperature at 5% Mass Loss (T5%) | °C | |

| Temperature at 50% Mass Loss (T50%) | °C |

| Residual Mass at 600 °C | | % |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Units |

|---|---|---|

| Heating Rate | 10 | °C/min |

| Atmosphere | Nitrogen | - |

| Melting Point (Tm) | °C | |

| Enthalpy of Fusion (ΔHfus) | J/g | |

| Onset of Decomposition | °C |

| Decomposition Peak Temperature | | °C |

Table 3: Identified Thermal Decomposition Products by Py-GC-MS

| Retention Time (min) | Identified Compound | Molecular Weight | Match Quality (%) |

|---|---|---|---|

| e.g., 5.4 | e.g., Phenol | 94.11 | 98 |

| e.g., 7.2 | e.g., Benzaldehyde | 106.12 | 97 |

| e.g., 9.8 | e.g., Butene | 56.11 | 95 |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal stability analysis is depicted in the following diagram.

Caption: Workflow for thermal stability and decomposition analysis.

Conclusion

While specific thermal stability and decomposition data for this compound are not currently available in the literature, this guide provides the necessary framework for its comprehensive evaluation. By employing the standard analytical techniques of TGA, DSC, and Py-GC-MS, researchers can determine critical safety and stability parameters. The detailed protocols and data presentation formats outlined herein serve as a robust starting point for conducting these essential studies, ensuring the safe handling and effective application of this compound in research and development.

A Guide to Quantum Chemical Calculations for 4-Butoxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules. These computational methods allow for the prediction of a wide range of molecular characteristics from first principles, providing insights that are often complementary to experimental data and can guide further empirical research. For a molecule like 4-Butoxy-3-ethoxybenzaldehyde, these calculations can help in understanding its reactivity, stability, and potential interactions with biological targets.

Computational Methodology

A robust computational protocol is crucial for obtaining accurate and reproducible results. The following methodology is based on common practices for similar aromatic aldehydes and provides a solid starting point for new calculations.[1][2][3]

2.1. Software

The calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS. These programs allow for the implementation of a wide range of theoretical models and basis sets.

2.2. Theoretical Model

Density Functional Theory (DFT) is the most common and effective method for calculations on molecules of this size. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][3]

2.3. Basis Set

The choice of basis set is critical for the accuracy of the calculations. A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to allow for more flexibility in the description of bonding.[2][3]

2.4. Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

2.5. Property Calculations

Once the optimized geometry is obtained, a variety of molecular properties can be calculated, including:

-

Vibrational Frequencies: These calculations predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO provides information about the molecule's stability and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-deficient regions that are susceptible to electrophilic and nucleophilic attack, respectively.

-

Spectroscopic Properties: Theoretical predictions of UV-Vis and NMR spectra can aid in the interpretation of experimental data.

Data Presentation

The quantitative results from quantum chemical calculations are best presented in a structured and clear format. The following tables are examples of how the data for this compound would be summarized.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

| Bond | Bond Length (Å) |

| C1-C2 | Value |

| C2-C3 | Value |

| ... | Value |

| O1-C(ethoxy) | Value |

| O2-C(butoxy) | Value |

| C=O (aldehyde) | Value |

Table 2: Optimized Geometrical Parameters (Bond Angles)

| Atoms | Bond Angle (°) |

| C1-C2-C3 | Value |

| C2-C3-O1 | Value |

| ... | Value |

| H-C=O | Value |

Table 3: Optimized Geometrical Parameters (Dihedral Angles)

| Atoms | Dihedral Angle (°) |

| C1-C2-C3-C4 | Value |

| C2-C3-O1-C(ethoxy) | Value |

| ... | Value |

Table 4: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Hardness | Value |

| Softness | Value |

| Electrophilicity Index | Value |

Visualizations

Visual representations are essential for understanding the workflow of the calculations and the relationships between different molecular properties.

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

Caption: Logical relationships between fundamental calculations and derived molecular properties.

Conclusion

While this guide does not present novel computational results for this compound, it provides a comprehensive framework for conducting such research. By following the outlined methodologies, researchers can generate valuable theoretical data to complement and guide experimental studies. The insights gained from these calculations can significantly contribute to the understanding of this molecule's properties and its potential applications in various scientific and industrial fields. For further reading on the application of these methods to similar molecules, the work on related benzaldehyde derivatives can provide valuable context.[1][2][3][4]

References

Crystal Structure Analysis of 4-Butoxy-3-ethoxybenzaldehyde Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of 4-butoxy-3-ethoxybenzaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of key processes. While specific crystallographic data for this compound is not publicly available, this guide utilizes data from the closely related analog, 4-ethoxy-3-methoxybenzaldehyde, as a representative example to illustrate the analytical process and data interpretation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be effectively achieved via the Williamson ether synthesis.[1] This method involves the reaction of an alcohol with an alkyl halide in the presence of a base to form an ether. In this case, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) serves as the starting material, which is O-alkylated using a suitable butyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkyl Halide: Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Crystal Growth and X-ray Diffraction Analysis

High-quality single crystals are essential for accurate crystal structure determination by X-ray diffraction.[2][3] The following protocols outline the general procedures for crystal growth and subsequent X-ray analysis.

Experimental Protocol: Single Crystal Growth

The choice of solvent is crucial for growing diffraction-quality crystals. The ideal solvent is one in which the compound is moderately soluble.[3]

Methods:

-

Slow Evaporation:

-

Prepare a saturated or nearly saturated solution of the purified this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Filter the solution into a clean vial.

-

Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

-

-

Solvent Diffusion:

-

Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble.

-

Carefully layer a "poor" solvent, in which the compound is sparingly soluble but miscible with the "good" solvent, on top of the solution.

-

Seal the container and allow the solvents to slowly mix. As the solvents diffuse into one another, the solubility of the compound will decrease, leading to the formation of crystals at the interface.

-

Experimental Protocol: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[4][5]

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head using a cryoprotectant oil.[2]

-

Data Collection:

-

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[2]

-

The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.[3]

-

-

Data Processing:

-

The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

-

The data is corrected for various factors, including absorption and polarization.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods.

-

The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

-

Data Presentation: Crystallographic Data for 4-Ethoxy-3-methoxybenzaldehyde

The following tables summarize the crystallographic data for 4-ethoxy-3-methoxybenzaldehyde, a close analog of the target compound.[6] This data serves as a representative example of the information obtained from a single-crystal X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement for 4-Ethoxy-3-methoxybenzaldehyde

| Parameter | Value |

| Empirical formula | C₁₀H₁₂O₃ |

| Formula weight | 180.20 |

| Temperature | 293(2) K |

| Wavelength | 1.54180 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 14.287(3) Å, α = 90° |

| b = 7.989(2) Å, β = 98.78(3)° | |

| c = 8.526(2) Å, γ = 90° | |

| Volume | 961.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.246 Mg/m³ |

| Absorption coefficient | 0.758 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 3.93 to 73.23° |

| Index ranges | -14 ≤ h ≤ 14, -8 ≤ k ≤ 9, -10 ≤ l ≤ 9 |

| Reflections collected | 7288 |

| Independent reflections | 1888 [R(int) = 0.028] |

| Completeness to theta = 73.23° | 99.1 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1888 / 0 / 121 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.0471, wR2 = 0.1481 |

| R indices (all data) | R1 = 0.0504, wR2 = 0.1518 |

| Largest diff. peak and hole | 0.124 and -0.171 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for 4-Ethoxy-3-methoxybenzaldehyde

| Bond | Length (Å) |

| O(1)-C(7) | 1.213(3) |

| O(2)-C(3) | 1.366(3) |

| O(2)-C(8) | 1.423(3) |

| O(3)-C(4) | 1.368(3) |

| O(3)-C(9) | 1.428(3) |

| C(1)-C(2) | 1.388(3) |

| C(1)-C(6) | 1.391(3) |

| C(1)-C(7) | 1.467(3) |

| C(2)-C(3) | 1.385(3) |

| C(3)-C(4) | 1.396(3) |

| C(4)-C(5) | 1.381(3) |

| C(5)-C(6) | 1.380(3) |

| C(9)-C(10) | 1.498(4) |

Table 3: Selected Bond Angles (°) for 4-Ethoxy-3-methoxybenzaldehyde

| Atoms | Angle (°) |

| C(3)-O(2)-C(8) | 117.4(2) |

| C(4)-O(3)-C(9) | 117.7(2) |

| C(2)-C(1)-C(6) | 119.2(2) |

| C(2)-C(1)-C(7) | 119.1(2) |

| C(6)-C(1)-C(7) | 121.7(2) |

| C(3)-C(2)-C(1) | 120.3(2) |

| O(2)-C(3)-C(2) | 125.1(2) |

| O(2)-C(3)-C(4) | 115.1(2) |

| C(2)-C(3)-C(4) | 119.8(2) |

| O(3)-C(4)-C(5) | 125.1(2) |

| O(3)-C(4)-C(3) | 114.8(2) |

| C(5)-C(4)-C(3) | 120.1(2) |

| C(6)-C(5)-C(4) | 119.9(2) |

| C(5)-C(6)-C(1) | 120.7(2) |

| O(1)-C(7)-C(1) | 124.5(2) |

| O(3)-C(9)-C(10) | 107.5(2) |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow from synthesis to crystal structure analysis.

Experimental workflow for synthesis and crystal structure analysis.

Hypothetical Signaling Pathway

While the specific biological targets of this compound derivatives are not well-defined, many small molecules exert their effects by inhibiting signaling pathways. The following diagram illustrates a hypothetical signaling pathway where a derivative acts as an inhibitor of a kinase.[7][8]

Hypothetical signaling pathway inhibited by a this compound derivative.

References

- 1. Williamson Synthesis [organic-chemistry.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 8. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific discovery, detailed historical milestones, and explicit applications in drug development for 4-Butoxy-3-ethoxybenzaldehyde (CAS No. 93567-90-9) is exceedingly limited. This guide synthesizes the available chemical data and infers potential synthetic methodologies and characteristics based on established principles of organic chemistry and data from structurally related compounds.

Introduction

This compound is an aromatic aldehyde characterized by the presence of a butoxy and an ethoxy group on the benzene ring. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals, fragrances, and materials science. The dual alkoxy substitution can influence its solubility, reactivity, and biological activity.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in the table below. It is important to note that detailed experimental data for this specific compound is not widely published.

| Property | Value | Source |

| CAS Number | 93567-90-9 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₃ | [1][2] |

| Molecular Weight | 222.29 g/mol | [2] |

| MDL Number | MFCD01922177 | [2] |

| Physical Description | Presumed to be a liquid or a low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

| Hazard | Irritant | [2] |

History and Discovery

There is no readily available information in published scientific literature or patents detailing the initial discovery and historical development of this compound. The scientists or research groups responsible for its first synthesis are not documented in the public domain. Its existence is primarily noted in chemical supplier catalogs and databases.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible and widely used method for preparing such di-alkoxy benzaldehydes is through a sequential Williamson ether synthesis.[3][4][5] This would typically start from a dihydroxybenzaldehyde precursor.

Proposed Synthetic Pathway

A logical synthetic route would commence with 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) and proceed via a two-step alkylation. To achieve selective alkylation, a protecting group strategy might be necessary, or the reaction conditions could be optimized to favor mono-alkylation at one of the hydroxyl groups before proceeding to the second alkylation.

A more direct, albeit potentially lower-yielding in the absence of optimization, approach would be a sequential one-pot synthesis.

dot

Caption: Proposed Williamson Ether Synthesis Pathway.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar alkoxy benzaldehydes and has not been specifically validated for this compound.

Step 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde

-

To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight molar excess of a weak base (e.g., potassium carbonate).

-

Add one equivalent of an ethylating agent (e.g., ethyl bromide or diethyl sulfate) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product, likely through column chromatography or recrystallization, to isolate 3-ethoxy-4-hydroxybenzaldehyde.

Step 2: Synthesis of this compound

-

Dissolve the 3-ethoxy-4-hydroxybenzaldehyde intermediate in a polar aprotic solvent (e.g., DMF).

-

Add a slight molar excess of a base (e.g., potassium carbonate).

-

Add one equivalent of a butylating agent (e.g., n-butyl bromide) dropwise.

-

Heat the reaction mixture and monitor by TLC.

-

After the reaction is complete, perform an aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the final product by column chromatography to obtain this compound.

Spectroscopic Characterization (Predicted)

No experimental spectral data for this compound has been found in the searched literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm.- Aromatic protons on the trisubstituted ring, likely appearing as a set of multiplets or doublets between δ 6.9 and 7.5 ppm.- Methylene protons of the butoxy and ethoxy groups adjacent to the oxygen atoms (O-CH₂) appearing as triplets around δ 4.0-4.2 ppm.- Other methylene and methyl protons of the alkyl chains appearing further upfield. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm.- Aromatic carbons, with those attached to oxygen appearing at higher chemical shifts (deshielded).- Alkoxy carbon signals in the upfield region. |

| IR | - Strong C=O stretching vibration characteristic of an aldehyde, expected around 1680-1700 cm⁻¹.- C-H stretching of the aldehyde group, typically two weak bands around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.- C-O stretching vibrations for the ether linkages. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 222.- Fragmentation patterns corresponding to the loss of the butoxy and ethoxy groups, as well as the aldehyde functionality. |

dot

Caption: Predicted Spectroscopic Correlations.

Applications in Drug Development

There is currently no specific information available in the public domain linking this compound to any drug development programs or describing its interaction with specific signaling pathways. As a substituted benzaldehyde, it could hypothetically serve as a scaffold or intermediate for the synthesis of compounds with potential biological activity. However, without experimental data, any discussion of its role in drug development remains speculative.

Conclusion

This compound is a chemical compound for which there is a significant lack of detailed scientific literature. While its basic chemical identity is known, its history, a validated synthetic protocol with quantitative data, and its applications, particularly in the realm of drug development, are not documented. The information presented in this guide is largely based on inference from the chemistry of analogous compounds. Further research and publication are necessary to fully elucidate the properties and potential of this molecule.

References

Potential Biological Activity of 4-Butoxy-3-ethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 4-Butoxy-3-ethoxybenzaldehyde, a substituted benzaldehyde derivative. Due to a lack of direct studies on this specific compound, this paper extrapolates its potential pharmacological properties based on the established biological activities of structurally analogous compounds. Benzaldehyde and its derivatives are known to exhibit a wide range of effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This document provides a comprehensive overview of these potential activities, detailed experimental protocols for their evaluation, and a summary of quantitative data from related molecules to serve as a benchmark for future research. Furthermore, key signaling pathways potentially modulated by this compound are illustrated.

Introduction

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a class of organic compounds characterized by a benzene ring substituted with a formyl group. These compounds are prevalent in nature and are key components of many essential oils. The versatility of the benzaldehyde scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. Structurally, this compound possesses a benzaldehyde core with a butoxy group at the C4 position and an ethoxy group at the C3 position. These alkoxy substitutions are anticipated to influence its lipophilicity and electronic properties, thereby modulating its interaction with biological targets. This guide synthesizes the known biological activities of structurally similar benzaldehyde derivatives to postulate the potential therapeutic applications of this compound.

Potential Biological Activities

Based on the structure-activity relationships of similar benzaldehyde derivatives, this compound is predicted to possess several key biological activities. The presence of alkoxy groups on the benzene ring is a common feature in many biologically active phenolic compounds.

Antioxidant Activity

Many phenolic compounds, including benzaldehyde derivatives, are known to act as antioxidants by scavenging free radicals. The hydroxyl and methoxy groups on the aromatic ring are often implicated in this activity.

Anti-inflammatory Activity

Substituted benzaldehydes have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] Benzaldehyde derivatives have been shown to suppress the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in stimulated macrophages.[2]

Antimicrobial Activity

Benzaldehyde and its derivatives have been reported to possess broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi.[3][4] The mechanism of action is thought to involve the disruption of cell membrane integrity and the inhibition of essential cellular processes.[3] Hydroxybenzaldehydes, in particular, exhibit biocidal activity by interacting with the cell surface, leading to the disintegration of the cell membrane and release of intracellular components.[3]

Anticancer Activity

Several benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[5]

Quantitative Data from Structurally Similar Compounds

To provide a reference for the potential potency of this compound, the following tables summarize the quantitative biological activity data for structurally related benzaldehyde derivatives.

Table 1: Anticancer Activity of Substituted Benzaldehydes

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [5] |

| 2,3-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.15 | [5] |

| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.09 | [5] |

| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [5] |

| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [5] |

| 2,5-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.29 | [5] |

| 2,5-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.17 | [5] |

| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 | [5] |

| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 | [5] |

| 3,5-Dichlorosalicylaldehyde | OVCAR-8 (Ovarian) | 1.98 | [5] |

| 3,5-Dichlorosalicylaldehyde | HCT-116 (Colon) | 1.76 | [5] |

| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | [5] |

| 5-Nitrosalicylaldehyde | SF-295 (Glioblastoma) | 4.75 | [5] |

| 5-Nitrosalicylaldehyde | OVCAR-8 (Ovarian) | 3.98 | [5] |

| 5-Nitrosalicylaldehyde | HCT-116 (Colon) | 3.12 | [5] |

| 5-Nitrosalicylaldehyde | HL-60 (Leukemia) | 1.54 | [5] |

Table 2: Antimicrobial Activity of Benzaldehyde Schiff Base Derivatives

| Compound | Microorganism | Zone of Inhibition (cm) | Reference |

| 3a | Gram-positive bacteria | 0.9 - 2.0 | [4] |

| 3b | Gram-positive bacteria | 1.3 - 2.1 | [4] |

| 3c | Gram-positive bacteria | 1.1 - 2.4 | [4] |

| 3d | Gram-positive bacteria | 1.5 - 2.4 | [4] |

| 3e | Gram-positive bacteria | 1.9 - 3.0 | [4] |

| 3b | Candida | 0.6 - 0.8 | [4] |

| 3c | Candida | 2.8 - 3.2 | [4] |

| 3d | Candida | 1.7 - 2.3 | [4] |

| 3e | Candida | 2.0 - 2.4 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antioxidant Activity Assays

-

Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound in methanol.

-

Add the test compound solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity.

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a given wavelength (e.g., 0.700 at 734 nm).

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specified time.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition.

Anti-inflammatory Activity Assay

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve.

Anticancer Activity Assay

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[5]

-

Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[5]

-

Measure the absorbance of the purple solution using a microplate reader (typically between 500 and 600 nm).[5]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity Assay

-

Prepare a two-fold serial dilution of the test compound in a 96-well microplate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Several signaling pathways are implicated in the biological activities of benzaldehyde derivatives. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Anti-inflammatory Signaling

Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating key signaling cascades.[1] The MAPK and NF-κB pathways are central to the inflammatory response.[1][2] Lipopolysaccharide (LPS) stimulation of macrophages activates these pathways, leading to the production of pro-inflammatory mediators. Benzaldehydes can inhibit the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and prevent the activation of NF-κB, thereby downregulating the expression of iNOS, COX-2, and pro-inflammatory cytokines.[1][2]

Caption: Potential inhibition of LPS-induced inflammatory pathways.

Anticancer Signaling

The anticancer effects of benzaldehyde derivatives are often associated with the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3 pathways, are potential targets for these compounds.

Caption: Potential anticancer mechanisms of action.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, a review of structurally related compounds strongly suggests its potential as a bioactive molecule with antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The provided experimental protocols offer a clear framework for the systematic evaluation of these potential activities. Further research is warranted to isolate or synthesize this compound and to validate these predicted biological effects and elucidate its precise mechanisms of action. The insights gained from such studies could pave the way for the development of novel therapeutic agents.

References

- 1. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Synthetic Routes to 4-Butoxy-3-ethoxybenzaldehyde from Guaiacol: Application Notes and Protocols